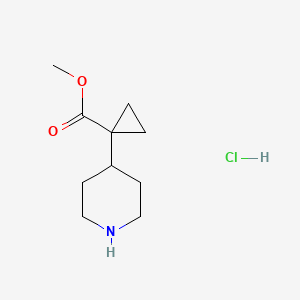
Methyl1-(piperidin-4-yl)cyclopropane-1-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride typically involves the cyclopropanation of a piperidine derivative. One common method is the reaction of piperidine with cyclopropane carboxylic acid under acidic conditions to form the desired product . The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Methyl piperidine-4-carboxylate: A similar compound with a piperidine ring but without the cyclopropane moiety.
Methyl 1-Boc-piperidine-4-carboxylate: Another derivative of piperidine with a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride is unique due to the presence of both the piperidine and cyclopropane moieties, which can impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H18ClNO2 |
|---|---|
分子量 |
219.71 g/mol |
IUPAC名 |
methyl 1-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(4-5-10)8-2-6-11-7-3-8;/h8,11H,2-7H2,1H3;1H |
InChIキー |
NMOSKRHICWBQBU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1)C2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
![(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B13514337.png)
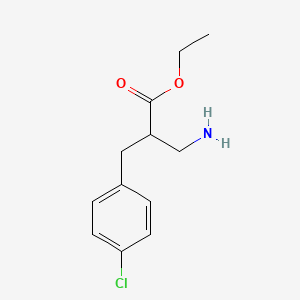
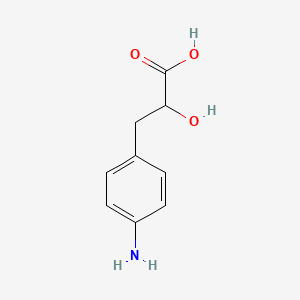

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid](/img/structure/B13514362.png)
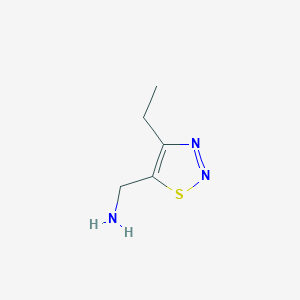
![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)
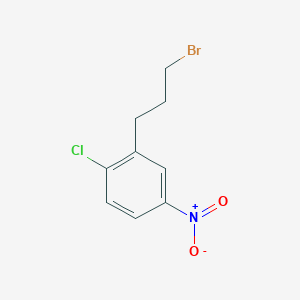
![[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13514380.png)
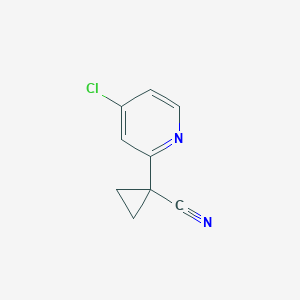
![3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13514399.png)
![N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13514407.png)
